4-fluoro-1H-benzimidazole
Overview
Description
4-Fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the fourth position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purine, a fundamental component of nucleic acids.
Mechanism of Action
Target of Action
4-Fluoro-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities . Benzimidazole derivatives have been reported to act as urease inhibitors , suggesting that urease could be a potential target of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in various organisms.
Mode of Action
For instance, the antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis . As a urease inhibitor, this compound might interact with the active site of the enzyme, inhibiting its activity and thereby disrupting nitrogen metabolism.
Pharmacokinetics
The presence of fluorine atoms in benzimidazole derivatives has been reported to modulate the chemical and physical properties, biological activity, pharmacodynamics, and pharmacokinetics of these compounds . Fluorine atoms can increase a drug’s selectivity and lipophilicity, potentially enhancing its bioavailability and antimicrobial activities by improving cell penetration .
Result of Action
The primary result of the action of this compound would be the inhibition of urease activity, leading to disruption of the urea cycle. This could result in various molecular and cellular effects, depending on the specific role of urease and the urea cycle in the organism. For instance, in bacteria, this could lead to an inhibition of growth or even cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with formic acid under acidic conditions, followed by reduction of the nitro group to an amine, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization processes. The use of metal catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro groups and subsequent cyclization under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced, altering its electronic properties and reactivity.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products:
Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be synthesized.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the benzimidazole ring.
Scientific Research Applications
4-Fluoro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
- 4-Chloro-1H-benzimidazole
- 4-Bromo-1H-benzimidazole
- 4-Iodo-1H-benzimidazole
Comparison: 4-Fluoro-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often resulting in enhanced biological activity and stability .
Properties
IUPAC Name |
4-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMWOHZXVXIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323081 | |
Record name | 4-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-89-2 | |
Record name | 5847-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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